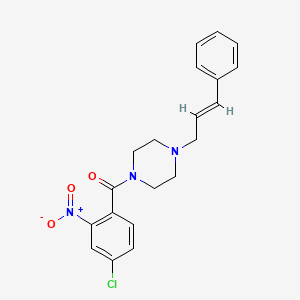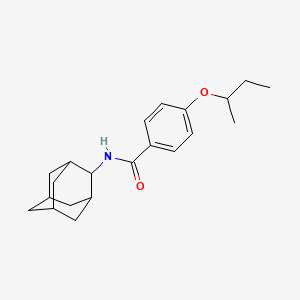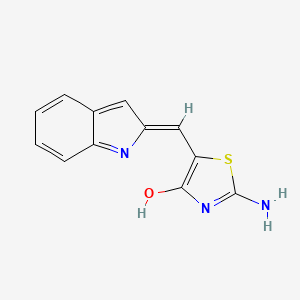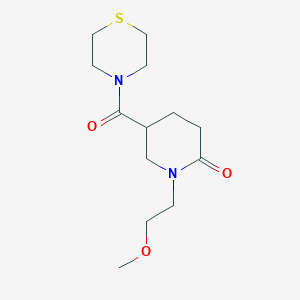
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine (CNPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine inhibits cancer cell growth, reduces the production of pro-inflammatory cytokines, and exhibits antimicrobial activity. In vivo studies have shown that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine reduces tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic applications. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting cancer cell growth, reducing inflammation, and exhibiting antimicrobial activity. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is relatively easy to synthesize and has been shown to have high purity. However, one of the limitations of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo.
Zukünftige Richtungen
There are several future directions for 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. One direction is to further investigate the mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Understanding the cellular pathways involved in 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's therapeutic effects could lead to the development of more targeted therapies. Another direction is to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Additionally, future studies could investigate the potential use of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in combination with other therapies to enhance its therapeutic effects.
Synthesemethoden
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through multiple methods, including the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamaldehyde in the presence of a base. Another method involves the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamyl alcohol in the presence of a catalyst. Both methods have been reported to yield high purity 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has demonstrated antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-8-9-18(19(15-17)24(26)27)20(25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISLXTACRFCLJW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-2-nitrophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)

![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)

![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
